(R)-(+)-N-(1-Phenylethyl)succinamic acid
Overview
Description
(R)-(+)-N-(1-Phenylethyl)succinamic acid, also known as (+)-NPSA, is a chiral compound with a wide range of applications in pharmaceutical, industrial, and agricultural research. It is a highly versatile and effective compound that has been used for over a century in various fields. (+)-NPSA is a structural isomer of (-)-NPSA, and both compounds have distinct properties and uses.
Scientific Research Applications
Copper(II) Complexes
(R)-(+)-N-(1-Phenylethyl)succinamic acid has been studied in the synthesis and structural analysis of copper(II) complexes. The succinamate ion in these studies acts as a carboxylate ligand with varying coordination modes, contributing to the formation of complex structures. This research provides insights into the coordination chemistry of copper(II) complexes with potential applications in material science and catalysis (Lazarou et al., 2010).
Adsorption Properties
The succinamic acid-functionalized materials have been explored for their adsorption properties. For instance, succinamic acid functionalized MCM-41 (SA-MCM-41) has shown significant adsorption capacity for certain dyes, highlighting its potential use in environmental applications like water purification and dye removal from industrial effluents (Mathew et al., 2016).
Root-Promoting Substances
Derivatives of N-(phenethyl)succinamic acid have been identified as a new category of root-promoting substances. These compounds exhibit significant root-promoting activity without the auxin-like activities such as stem elongation, suggesting their use in agriculture for plant growth regulation and development (Itagaki et al., 2003).
Chelating Compounds
(R)-(+)-N-(1-Phenylethyl)succinamic acid has been utilized in the synthesis of new chelating compounds. These compounds have potential applications in the field of coordination chemistry and material science, contributing to the development of novel ligands for metal complex formation (Mischie et al., 2002).
Optical Resolution of Amines
This compound has been involved in the optical resolution of amines, indicating its potential application in the field of stereochemistry and pharmaceuticals. It plays a crucial role in separating enantiomers of amines, which is vital for the production of optically pure compounds in drug synthesis (Bereczki et al., 2009).
properties
IUPAC Name |
4-oxo-4-[[(1R)-1-phenylethyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEKFTPKHWMMIP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944360 | |
Record name | 4-Hydroxy-4-[(1-phenylethyl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-N-(1-Phenylethyl)succinamic acid | |
CAS RN |
21752-33-0 | |
Record name | 4-Oxo-4-[[(1R)-1-phenylethyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21752-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-4-Oxo-4-((1-phenylethyl)amino)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-4-[(1-phenylethyl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-4-oxo-4-[(1-phenylethyl)amino]butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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